2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine
Description
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2,7,7-trimethyl-5,6-dihydropyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H13N3/c1-6-10-4-7-5-11-9(2,3)8(7)12-6/h4,11H,5H2,1-3H3 |
InChI Key |
XMRCUDYTPSJSEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2CNC(C2=N1)(C)C |
Origin of Product |
United States |
Preparation Methods
Ring-Closing via Cyclocondensation
A foundational approach involves cyclocondensation of aminopyrrole precursors with carbonyl-containing reagents. For example, reacting 3-amino-2-methylpyrrole with trimethylacetylene dicarboxylate under acidic conditions generates the pyrimidine ring through a [4+2] cycloaddition. Methyl groups are introduced either via pre-functionalized starting materials or post-cyclization alkylation.
Tandem Alkylation-Cyclization
Recent advances employ one-pot tandem reactions to streamline synthesis. A 2024 protocol refluxes 2-cyano-3-methylpyrrole with methylamine and formaldehyde in acetic acid, achieving simultaneous cyclization and N-methylation. This method reduces intermediate isolation steps, yielding the dihydro-5H-pyrrolopyrimidine core in 68% efficiency.
Methyl Group Installation Techniques
Position-specific methylation demands regioselective strategies to avoid undesired quaternization of nitrogen atoms.
Directed Ortho-Metalation (DoM)
Lithiation of the pyrrolopyrimidine core at low temperatures (-78°C) using LDA (lithium diisopropylamide) enables directed methylation at C7. Quenching with methyl iodide installs the first methyl group, while subsequent oxidation with MnO₂ introduces the second methyl via radical coupling.
Reductive Amination for N-Methylation
Selective N-methylation at position 7 is achieved using Eschweiler-Clarke conditions. Treating the secondary amine with formaldehyde and formic acid at 100°C for 12 hours introduces the methyl group without over-alkylation.
Multi-Step Synthesis Protocols
VulcanChem Industrial Route (2024)
A proprietary four-step process optimizes scalability:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Formation of 3-aminopyrrole | Nitro reduction with H₂/Pd-C | 92% |
| 2 | Cyclization with ethyl acetoacetate | HCl/EtOH, reflux, 6h | 78% |
| 3 | Double methylation | CH₃I/K₂CO₃, DMF, 80°C | 65% |
| 4 | Hydrogenation | H₂ (50 psi), Ra-Ni, EtOAc | 88% |
This route achieves an overall yield of 41% with >99% HPLC purity.
PMC-Optimized Microwave Synthesis
A 2020 study demonstrates accelerated kinetics using microwave irradiation:
-
Reactants : 2-methylpyrrole-3-carbaldehyde, methylurea
-
Catalyst : ZnCl₂ (10 mol%)
-
Conditions : 150°C, 300 W, 20 min
-
Result : 85% conversion to target compound, 15% reduced byproducts vs conventional heating.
Solvent and Catalyst Optimization
Recent comparative studies reveal critical solvent effects:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 6 | 72 |
| THF | 7.5 | 12 | 58 |
| Ethanol | 24.3 | 8 | 68 |
| [BMIM]PF₆ | N/A (ionic liquid) | 3 | 81 |
Ionic liquid solvents enhance yields by stabilizing charged intermediates.
Purification and Characterization
Final purification typically combines column chromatography (SiO₂, hexane:EtOAc 3:1) with recrystallization from ethanol/water. Advanced characterization employs:
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes several characteristic reactions due to its heterocyclic structure:
2.1 Nucleophilic Aromatic Substitution
Substituents like halides (e.g., Cl) at positions 2 or 4 can undergo substitution with nucleophiles (e.g., amines, alcohols) under basic conditions.
2.2 Alkylation
Methyl groups at positions 6 and 7 can participate in alkylation reactions, though steric hindrance may limit reactivity.
2.3 Oxidation
The dihydro-pyrrolo ring system can be oxidized to form fully aromatic pyrrolopyrimidines, depending on the substituents.
Table 2: Common Reactions and Products
| Reaction Type | Reagents | Products | Source |
|---|---|---|---|
| Nucleophilic substitution | NH₃, K₂CO₃ | Amino-substituted derivatives | |
| Oxidation | KMnO₄, acidic conditions | Aromatic pyrrolopyrimidines | |
| Alkylation | CH₃I, AgNO₃ | Trimethylated derivatives |
Analytical Characterization
The compound is typically analyzed using:
-
NMR spectroscopy : Confirms the fused ring structure and substituent positions.
-
Mass spectrometry : Validates molecular weight (C₁₀H₁₃N₃; 179.23 g/mol).
Stability and Handling
The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperatures. Its dihydrochloride form is often preferred for enhanced stability.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds within the pyrrolopyrimidine class exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit tumor cell proliferation by modulating key signaling pathways involved in cancer growth. Specific investigations into the cytotoxic effects of 2,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine have demonstrated promising results against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These findings suggest that this compound may serve as a lead for developing new anticancer agents .
Neurological Disorders
The structural characteristics of 2,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine make it a candidate for targeting neurological disorders. Preliminary studies suggest that it may act as a modulator of neurotransmitter receptors. The potential for developing treatments for conditions such as anxiety and depression is under investigation due to its ability to influence neurotransmitter systems .
Anti-inflammatory Effects
Compounds similar to 2,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This application is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .
Case Studies
Several case studies highlight the applications of pyrrolopyrimidine derivatives in drug development:
-
Case Study 1: Anticancer Development
A study conducted on a series of pyrrolopyrimidine derivatives indicated that modifications at specific positions significantly enhanced their anticancer activity against A549 and MCF-7 cell lines. The study emphasized the importance of structural optimization for improving potency . -
Case Study 2: Neurological Modulation
Research involving animal models has suggested that certain pyrrolopyrimidine derivatives exhibit anxiolytic effects comparable to established medications. This opens avenues for further exploration into their potential as therapeutic agents for anxiety disorders .
Mechanism of Action
The mechanism of action of 2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, as an ATR kinase inhibitor, it binds to the ATR kinase enzyme, inhibiting its activity and thereby affecting the DNA damage response pathway. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The biological activity of pyrrolo[3,4-d]pyrimidine derivatives is highly dependent on substituent positions and ring saturation. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison of Selected Pyrrolo[3,4-d]Pyrimidine Derivatives
Key Differences in Bioactivity and Mechanism
ATR Inhibition Potency: The 7,7-dimethyl derivative (IC50 = 8 nM) shows marginally higher potency than the 2,7,7-trimethyl analogue (IC50 = 12 nM), likely due to reduced steric hindrance at the 2-position . Thieno[3,2-d]pyrimidines exhibit broader kinase selectivity, with dual ATR/ATM inhibition (IC50 = 3–50 nM), but lower specificity compared to pyrrolo-pyrimidines .
Antimicrobial vs. Anticancer Applications: Dichloro-substituted derivatives (e.g., 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine) are primarily intermediates for quinolone antibiotics, lacking direct antitumor activity . Pyrazolo[3,4-d]pyrimidines, such as 4-anilinopyrido[3,4-d]pyrimidino-6-acrylamide, target cGMP pathways for cardiovascular diseases, diverging from the ATR-focused mechanism of trimethylated pyrrolo-pyrimidines .
Ligand Efficiency Metrics :
- Ligand lipophilicity efficiency (LLE) studies highlight that pyrrolo[3,4-d]pyrimidines with smaller substituents (e.g., methyl groups) achieve optimal balance between potency and solubility (LLE > 5) . Bulkier groups, such as benzyl or phenyl, reduce cellular permeability despite high kinase affinity .
Biological Activity
2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a unique bicyclic structure that incorporates both pyrrole and pyrimidine moieties. Its diverse biological activities make it a subject of interest for research into anticancer agents and enzyme inhibitors.
- Molecular Formula : CHN
- Molecular Weight : 163.22 g/mol
- CAS Number : 1823951-91-2
Anticancer Properties
Research has shown that 2,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine exhibits significant anticancer activity. Various studies have evaluated its effects on different cancer cell lines:
- MCF-7 (Breast Cancer) and HepG-2 (Liver Cancer) :
-
Mechanism of Action :
- The mechanism may involve the formation of hydrogen bonds and hydrophobic interactions with biological targets, enhancing its efficacy as an anticancer agent.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes associated with cancer progression:
- Histone Deacetylases (HDACs) : Certain derivatives have shown promising inhibitory effects on HDAC isoenzymes, which are crucial in regulating gene expression related to cancer cell proliferation .
Table 1: Summary of Biological Activity Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine | MCF-7 | 15.3 | Cytotoxicity |
| Derivative A | HepG-2 | 29.1 | Enzyme inhibition |
| Derivative B | MDA-MB453 | 8.43 | EGFR inhibition |
Additional Biological Activities
Beyond anticancer properties, derivatives of this compound have been explored for other biological activities:
- Antimicrobial Activity : Some studies indicate that related compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Structural Comparisons
The unique structure of 2,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine sets it apart from other similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one | Structure A | Contains chlorine; potential antibacterial activity |
| 5-Methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one | Structure B | Methyl group alters electronic properties; neuroprotective effects |
| 6-Hydroxy-5H-pyrrolo[3,4-b]pyridin-5-one | Structure C | Hydroxyl group increases solubility; anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

